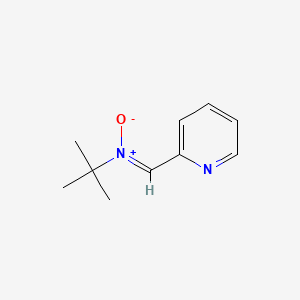
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a methylene group, which is further connected to a propanamine N-oxide moiety. The presence of the N-oxide functional group imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide typically involves the condensation of 2-methylpropanamine with 2-pyridinecarboxaldehyde, followed by oxidation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and complex oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide exerts its effects involves interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
2-Pyridinylmethylene-2-propanamine N-oxide: Similar structure but without the methyl group, affecting its overall properties.
N-(2-Pyridinylmethylene)-2-propanamine N-oxide: Lacks the methyl group on the amine, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72877-59-9 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-tert-butyl-1-pyridin-2-ylmethanimine oxide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(13)8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8- |
Clave InChI |
ZWGJANDKRQQAAL-WQLSENKSSA-N |
SMILES isomérico |
CC(C)(C)/[N+](=C/C1=CC=CC=N1)/[O-] |
SMILES canónico |
CC(C)(C)[N+](=CC1=CC=CC=N1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















